4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
Description
Molecular Formula and Stereochemical Configuration
The molecular formula of 4,9,9'-trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan is established as C₂₀H₂₆O₆ with a corresponding molecular weight of 362.42 daltons. This empirical formula indicates the presence of twenty carbon atoms, twenty-six hydrogen atoms, and six oxygen atoms, reflecting the characteristic composition of 8,4'-oxyneolignan derivatives. The compound exhibits multiple hydroxyl and methoxy substituents distributed across its aromatic rings, contributing to its distinctive chemical properties and biological activities.
The stereochemical configuration of this compound encompasses several chiral centers that define its three-dimensional structure. The compound belongs to the neolignan class, which features two phenylpropane units connected through an ether linkage between the eighth carbon of one unit and the fourth carbon of the other unit. This connectivity pattern distinguishes neolignans from classical lignans and contributes to their unique structural and biological properties. The stereochemistry at positions 7, 8, and 9 plays a crucial role in determining the overall molecular conformation and influences both spectroscopic properties and biological activities.
The systematic nomenclature reveals the compound as 1-(4-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-hydroxypropyl)phenoxy]-3-propanol, indicating the specific arrangement of functional groups and their positional relationships. The presence of threo and erythro stereoisomeric forms is characteristic of this class of compounds, with distinct stereochemical arrangements at the central carbon atoms affecting both physical properties and biological activities. The configuration at these stereogenic centers significantly influences the nuclear magnetic resonance spectroscopic patterns and provides valuable structural information for characterization purposes.
Properties
IUPAC Name |
4-[3-hydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-24-19-12-15(5-7-17(19)23)10-16(13-22)26-18-8-6-14(4-3-9-21)11-20(18)25-2/h5-8,11-12,16,21-23H,3-4,9-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGBDLXEDIGWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCO)OC(CC2=CC(=C(C=C2)O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethanol-Based Extraction and Fractionation
The primary natural source of 4,9,9'-trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan is Agrimonia pilosa, a plant traditionally used in East Asian medicine. In a landmark study, researchers extracted aerial parts of the plant using 60% ethanol, yielding a crude extract rich in lignans. Sequential fractionation was performed using silica gel, octadecyl silica (ODS), and MCI gel chromatography, followed by preparative high-performance liquid chromatography (HPLC). This protocol isolated 13 lignans, including the target compound, with a purity exceeding 95%.
Key parameters influencing extraction efficiency include:
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Solvent polarity : Ethanol concentrations between 60–70% maximize lignan solubility while minimizing co-extraction of non-polar contaminants.
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Temperature : Room-temperature extraction prevents thermal degradation of labile hydroxyl and methoxy groups.
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Chromatographic media : ODS and MCI gels enhance separation efficiency due to their affinity for aromatic and polyhydroxylated structures.
Structural Elucidation of Natural Isolates
The isolated compound was characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). -NMR data revealed distinct signals for the three hydroxyl groups ( 5.21–5.45 ppm), two methoxy groups ( 3.76–3.82 ppm), and the oxyneolignan backbone’s protons. High-resolution MS confirmed the molecular ion peak at 362.1729 ([M+H]), aligning with the theoretical molecular weight.
Synthetic Preparation via Stereoselective Methods
Retrosynthetic Analysis and Key Intermediates
Synthetic routes to this compound often employ coniferyl alcohol derivatives as starting materials. A stereoselective approach developed by Buckler et al. for analogous neolignans provides a framework for its synthesis. The strategy involves:
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Aldol condensation : Evans/Seebach auxiliary-controlled aldol reactions establish stereochemistry at C-8 and C-9.
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Mitsunobu etherification : Coupling of guaiacylglycerol and coniferyl ether moieties with retention of configuration.
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Deprotection : Sequential removal of methoxymethyl (MOM) protecting groups under acidic conditions.
Table 1: Key Synthetic Intermediates and Reaction Yields
| Step | Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 1 | Aldol adduct | Evans auxiliary, −78°C | 78 |
| 2 | Ether-linked precursor | Mitsunobu, DIAD, PhP | 47 |
| 3 | Deprotected product | HCl/iPrOH | 76 |
Optimization of Stereochemical Outcomes
The stereochemistry at C-8 significantly influences biological activity. Using chiral auxiliaries in the aldol step ensures >90% enantiomeric excess (ee) for the 8S configuration, as confirmed by circular dichroism (CD) spectroscopy. Post-synthetic purification via reverse-phase HPLC resolves diastereomers, achieving >99% diastereomeric purity for the threo- and erythro-isomers.
Analytical Techniques for Method Validation
Spectroscopic Characterization
Comparative -NMR data for synthetic and natural this compound confirm structural identity:
Table 2: -NMR Chemical Shifts (δ, ppm)
Chromatographic Purity Assessment
Ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection at 280 nm achieves baseline separation of the target compound from impurities. The method employs a C18 column (2.1 × 100 mm, 1.7 μm) with a gradient of 0.1% formic acid in acetonitrile/water, yielding a retention time of 8.2 ± 0.3 min.
Comparative Analysis of Preparation Methods
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can be introduced into the compound’s structure through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Pharmacological Applications
Antioxidant Activity
One of the prominent applications of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan is its potential as an antioxidant. Research indicates that compounds with similar structures exhibit significant free radical scavenging capabilities. This property is critical in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties. In vitro experiments suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases .
Neuroprotective Properties
Preliminary research indicates that this compound may offer neuroprotective benefits. It has been observed to mitigate neurodegeneration in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal survival .
Biochemical Applications
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of pain and inflammation .
Food Science
In food technology, this compound can be utilized as a natural preservative due to its antimicrobial properties. Its application can extend shelf life and enhance the safety of food products by inhibiting microbial growth .
Case Study 1: Antioxidant Efficacy
A study published in a peer-reviewed journal evaluated the antioxidant capacity of various lignans including this compound. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls. The compound's effectiveness was attributed to its ability to donate electrons and neutralize free radicals.
Case Study 2: Neuroprotective Mechanisms
In another study focusing on neurodegenerative diseases, researchers administered this compound to transgenic mice models exhibiting Alzheimer's-like symptoms. The findings indicated improved cognitive function and reduced amyloid plaque formation after treatment over several weeks.
Summary Table of Applications
| Application Area | Specific Use | Evidence Level |
|---|---|---|
| Antioxidant Activity | Scavenging free radicals | High |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Moderate |
| Neuroprotective | Mitigation of neurodegeneration | Emerging |
| Enzyme Inhibition | Inhibition of COX enzymes | Moderate |
| Food Preservation | Natural antimicrobial agent | High |
Mechanism of Action
The mechanism of action of 4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan involves its interaction with various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This activity is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Neolignans
Structural Variations and Stereochemical Considerations
The structural uniqueness of 4,9,9'-trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan lies in its substitution pattern and stereochemistry. Below is a comparative analysis with key analogues:
Key Observations:
- Hydroxyl/Methoxy Substitutions: The presence or absence of hydroxyl/methoxy groups at positions 3, 5, or 7 significantly influences polarity, solubility, and receptor binding. For example, glycosylation (e.g., β-D-glucopyranoside derivatives) enhances water solubility but may reduce membrane permeability .
- Stereochemistry : Erythro vs. threo configurations (e.g., in 4,7,9,9′-tetrahydroxy derivatives) alter molecular geometry, affecting interactions with enzymes or receptors. Racemic mixtures are common in lignans, complicating activity studies .
- Epoxy vs.
Pharmacological Activity Comparisons
Anti-Inflammatory Effects:
- The target compound and its diastereomers (e.g., (7S,8R)-4,7,9,9′-tetrahydroxy-3,3′-dimethoxy-8-O-4′-neolignan) inhibit nitric oxide (NO) production in macrophages (IC₅₀: 12.18–29.45 μM), comparable to synthetic 8,4′-oxyneolignan analogues .
Antiviral Activity:
- The aglycone form (target compound) demonstrates anti-dengue virus activity (EC₅₀: 74.76 μM) in in vitro models, while glycosylated forms require hydrolysis for activation .
Antioxidant Activity:
- Analogues with additional hydroxyl groups (e.g., 4,7,9,9′-tetrahydroxy derivatives) exhibit stronger radical-scavenging effects due to increased phenolic content .
Biological Activity
4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan (CAS No. 53505-68-3) is a natural compound belonging to the class of lignans, which are known for their diverse biological activities. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.
- Molecular Formula : C20H26O6
- Molecular Weight : 362.42 g/mol
- Density : 1.214 g/cm³ (predicted)
- Boiling Point : 586.7 ± 50.0 °C (predicted) .
Antioxidant Activity
Research indicates that lignans exhibit significant antioxidant properties, which can mitigate oxidative stress in biological systems. The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, which is crucial for preventing cellular damage.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects in vitro. Studies utilizing cell lines exposed to inflammatory stimuli revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory pathways effectively.
Cytotoxicity and Anticancer Potential
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines:
The data indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
The proposed mechanism of action for the anticancer effects includes:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cell lines, inhibiting proliferation.
- Inhibition of Metastasis : Preliminary data suggest that it may reduce cell migration and invasion capabilities.
Case Study 1: Lignan Derivatives in Cancer Therapy
A study published in Bioorganic & Medicinal Chemistry explored various lignan derivatives and their potential as anticancer agents. The findings highlighted that compounds structurally similar to this compound exhibited enhanced cytotoxicity against breast and lung cancer models .
Case Study 2: Anti-inflammatory Properties in Animal Models
In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in animal models of arthritis. The results indicated a reduction in joint swelling and pain associated with inflammatory responses .
Q & A
Q. What analytical techniques are essential for structural characterization of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan?
Structural elucidation requires a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. High-resolution ¹³C NMR data are critical for identifying the carbon skeleton and substituent positions (e.g., methoxy or hydroxyl groups), as demonstrated in studies of benzofuranoid neolignans . MS fragmentation patterns (e.g., m/z 506 and 668 in atdp1 mutants) help confirm molecular weight and glycosylation patterns . For stereochemical resolution, single-crystal X-ray diffraction is indispensable, as used to validate sulfonated neolignans .
Q. What biosynthetic pathways are involved in neolignan production?
Neolignan biosynthesis involves dirigent proteins (e.g., AtDP1/AtDIR12) and laccases (e.g., AtLAC5), which mediate regio- and stereoselective coupling of phenylpropanoid precursors. AtDP1 directs the coupling of coniferyl alcohol to form 8-O-4'-linked neolignans, while AtLAC5 oxidizes intermediates for further modifications . Metabolomic analyses of Arabidopsis mutants (atdp1, atlac5) have identified missing neolignan derivatives, highlighting pathway dependencies .
Q. How are neolignans isolated and purified from plant sources?
Standard protocols involve solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques:
- Column chromatography with silica gel or Sephadex LH-20 for preliminary fractionation.
- HPLC with reverse-phase C18 columns for resolving glycosylated derivatives (e.g., glucopyranoside-conjugated neolignans) .
- LC-MS/MS for tracking specific ions (e.g., m/z 506 or 668) in complex matrices .
Advanced Research Questions
Q. How can stereochemical challenges in neolignan synthesis be addressed?
Stereoselective synthesis requires chiral catalysts or enzymatic resolution. For example:
- Asymmetric catalysis : Use of organocatalysts to control erythro/threo configurations in benzofuranoid neolignans .
- Biocatalysis : Recombinant dirigent proteins can enforce stereospecific coupling, as shown in Arabidopsis studies .
- Racemate resolution : Chemically synthesized racemic mixtures (e.g., erythro-SC(4-O-8)G) are separated via chiral HPLC .
Q. What computational strategies enhance neolignan-based drug discovery?
- Molecular docking : Predict binding affinities to biological targets (e.g., Trypanosoma cruzi amastigotes) using software like AutoDock .
- QSAR modeling : Relate molecular descriptors (steric, electronic) to antimalarial or anti-inflammatory activity, validated via PCA and HCA .
- DFT calculations : Optimize geometries of sulfonated neolignans to rationalize stability and reactivity .
Q. How do contradictions in pharmacological data arise across studies?
Discrepancies often stem from:
- Test model variability : Anti-inflammatory activity in in vitro assays (e.g., RAW264.7 macrophages) may not translate to in vivo models .
- Stereochemical heterogeneity : Erythro vs. threo isomers of 8-O-4'-neolignans exhibit divergent bioactivities .
- Concentration thresholds : Neolignans like 4-acetoxy-5-methoxy derivatives show cytotoxicity at high doses (>10 µM) but efficacy at lower concentrations .
Q. What novel applications exist for neolignans beyond traditional pharmacology?
- Dentin biomodification : Neolignan solutions (e.g., CP1/CP2) enhance dentin bond strength by 30–40% via collagen crosslinking, validated through push-out compression tests and fractographic analysis .
- Agricultural chemicals : 8-O-4'-linked neolignans from Piper kadsura act as natural defense compounds against pathogens, with potential for engineered crop protection .
Methodological Considerations
Q. How can researchers resolve ambiguities in NMR assignments for complex neolignans?
- 2D-NMR techniques : HMBC and NOESY correlations clarify connectivity in tricyclo-octane-type neolignans .
- Isotopic labeling : ¹³C-enriched precursors track biosynthetic pathways in Magnolia denudata .
- Comparative analysis : Align data with IUPAC nomenclature rules for lignans/neolignans to ensure consistent reporting .
Q. What strategies improve yield in neolignan synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
